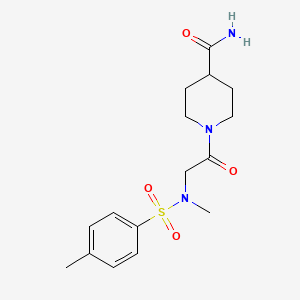

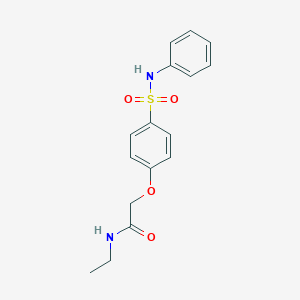

N-ethyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

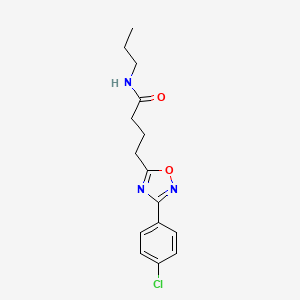

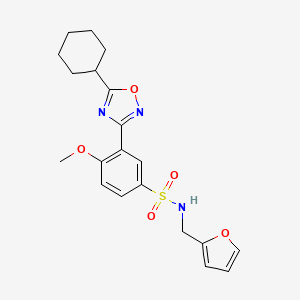

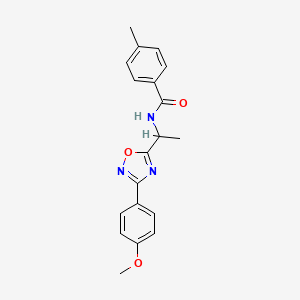

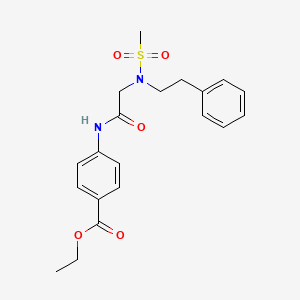

“N-ethyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide” is a chemical compound that belongs to the class of organic compounds known as sulfonamides . Sulfonamides are compounds containing a sulfonamide group, which is a sulfur atom connected to two oxygen atoms (double-bonded) and one nitrogen atom, and the nitrogen atom is also connected to any other element except hydrogen (H). This compound also contains an acetamide group (a carboxamide derived from acetic acid) and a phenoxy group (an oxygen atom connected to a phenyl group) .

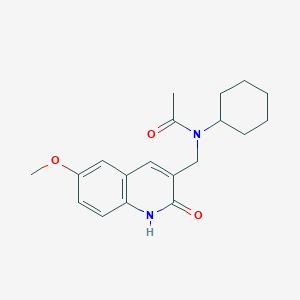

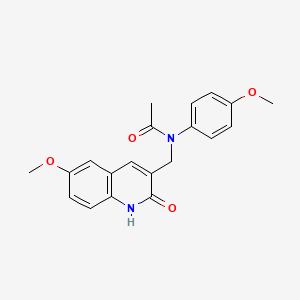

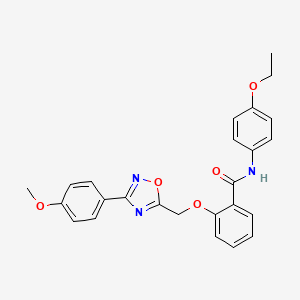

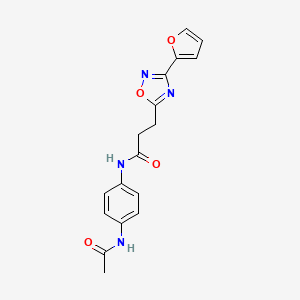

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the sulfonamide, phenoxy, and acetamide functional groups. The presence of these groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The sulfonamide, phenoxy, and acetamide groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could potentially make the compound more polar and increase its solubility in water .Wissenschaftliche Forschungsanwendungen

Chymotrypsin Inhibitors

“N-ethyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide” belongs to a class of compounds known as N-substituted sulfamoylacetamides . These compounds have been synthesized and screened against α-Chymotrypsin . The enzyme inhibitory results revealed that most of the synthesized compounds were found to be moderate enzyme inhibitors .

Therapeutic Agents

For more than 50 years, sulfonamides, which include “N-ethyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide”, have been used as therapeutic agents . They are amongst the earliest antibiotics and antibacterial agents; and now they are used to treat other diseases as well .

Anti-microbial Agents

Sulfonamides, an important class of drugs, are broadly used as anti-microbial agents . They have a wide spectrum of applications due to their ability to inhibit the growth of microorganisms .

Anti-thyroid and Anti-inflammatory Agents

Sulfonamides are also used as anti-thyroid and anti-inflammatory agents . They can help in the treatment of thyroid disorders and inflammation-related conditions .

Anti-tumor, Anti-cancer, and Anti-viral Agents

These compounds have extensive applications as anti-tumor, anti-cancer, and anti-viral agents because they have the tendency to slow down the growth of cancer cells .

Wirkmechanismus

Target of Action

The primary targets of N-ethyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

The compound interacts with its targets by binding to the active site of the enzymes, potentially inhibiting their activity . This interaction can lead to changes in the enzymes’ function, affecting the balance of carbon dioxide and bicarbonate in the body.

Biochemical Pathways

The inhibition of Carbonic Anhydrase enzymes affects the carbon dioxide hydration and bicarbonate dehydration pathways . This can lead to changes in pH balance and electrolyte levels in the body, impacting various physiological processes.

Result of Action

The molecular and cellular effects of N-ethyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide’s action depend on the extent of Carbonic Anhydrase inhibition. This can lead to changes in pH balance and electrolyte levels, potentially affecting a range of physiological processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, changes in pH can affect the compound’s solubility and its ability to interact with its targets .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-ethyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-2-17-16(19)12-22-14-8-10-15(11-9-14)23(20,21)18-13-6-4-3-5-7-13/h3-11,18H,2,12H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDZBWLATURPAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7695240.png)

![2,4-dichloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]benzamide](/img/structure/B7695258.png)